molecular formula C7H18SSi B14706704 Silane, [(1,1-dimethylethyl)thio]trimethyl- CAS No. 14483-67-1

Silane, [(1,1-dimethylethyl)thio]trimethyl-

Cat. No.: B14706704
CAS No.: 14483-67-1
M. Wt: 162.37 g/mol
InChI Key: WMQYMGMUQAKCPZ-UHFFFAOYSA-N
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Description

Silane, [(1,1-dimethylethyl)thio]trimethyl- is a chemical compound with the molecular formula C9H20OSSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(1,1-dimethylethyl)thio]trimethyl- typically involves the reaction of trimethylchlorosilane with tert-butylthiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

(CH3)3SiCl+(CH3)3CSH(CH3)3SiSCH2C(CH3)3+HCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{(CH}_3\text{)}_3\text{CSH} \rightarrow \text{(CH}_3\text{)}_3\text{SiSCH}_2\text{C(CH}_3\text{)}_3 + \text{HCl} (CH3​)3​SiCl+(CH3​)3​CSH→(CH3​)3​SiSCH2​C(CH3​)3​+HCl

Industrial Production Methods

In industrial settings, the production of Silane, [(1,1-dimethylethyl)thio]trimethyl- may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process is carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Silane, [(1,1-dimethylethyl)thio]trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form simpler silane derivatives.

    Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler silane derivatives.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Silane, [(1,1-dimethylethyl)thio]trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, [(1,1-dimethylethyl)thio]trimethyl- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with other elements, making it a versatile reagent in chemical reactions. The thiol group can also participate in nucleophilic substitution reactions, adding to its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Silane, [(1,1-dimethylethyl)thio]ethenyl]oxy]trimethyl-
  • Silane, [(1,1-dimethylethyl)thio]-3-methyl-1-butenyl]oxy]trimethyl-
  • Silane, [(1,1-dimethylethyl)thio]-1-butenyl]oxy]trimethyl-

Uniqueness

Silane, [(1,1-dimethylethyl)thio]trimethyl- is unique due to its specific combination of a silane group with a tert-butylthiol group. This combination imparts unique reactivity and stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

14483-67-1

Molecular Formula

C7H18SSi

Molecular Weight

162.37 g/mol

IUPAC Name

tert-butylsulfanyl(trimethyl)silane

InChI

InChI=1S/C7H18SSi/c1-7(2,3)8-9(4,5)6/h1-6H3

InChI Key

WMQYMGMUQAKCPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S[Si](C)(C)C

Origin of Product

United States

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